molecular formula C12H18N2O2 B14823781 5-Cyclopropoxy-2-isopropoxy-N-methylpyridin-4-amine

5-Cyclopropoxy-2-isopropoxy-N-methylpyridin-4-amine

Cat. No.: B14823781
M. Wt: 222.28 g/mol
InChI Key: VZVMUFSSYXCGST-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-2-isopropoxy-N-methylpyridin-4-amine is a chemical compound with the molecular formula C12H18N2O2 It is a derivative of pyridine, featuring cyclopropoxy and isopropoxy groups attached to the pyridine ring, along with a methylated amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-2-isopropoxy-N-methylpyridin-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors such as aldehydes and amines.

    Introduction of Cyclopropoxy and Isopropoxy Groups: The cyclopropoxy and isopropoxy groups are introduced through nucleophilic substitution reactions using appropriate alkyl halides.

    Methylation of the Amine Group: The final step involves the methylation of the amine group using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-2-isopropoxy-N-methylpyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropoxy or isopropoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols, solvent systems like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives with new functional groups.

Scientific Research Applications

5-Cyclopropoxy-2-isopropoxy-N-methylpyridin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-2-isopropoxy-N-methylpyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    5-Cyclopropoxy-2-methylpyridin-4-amine: Similar structure but lacks the isopropoxy group.

    2-Isopropoxy-5-methylpyridin-4-amine: Similar structure but lacks the cyclopropoxy group.

Uniqueness

5-Cyclopropoxy-2-isopropoxy-N-methylpyridin-4-amine is unique due to the presence of both cyclopropoxy and isopropoxy groups, which can impart distinct chemical and biological properties. This dual substitution pattern can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

5-cyclopropyloxy-N-methyl-2-propan-2-yloxypyridin-4-amine

InChI

InChI=1S/C12H18N2O2/c1-8(2)15-12-6-10(13-3)11(7-14-12)16-9-4-5-9/h6-9H,4-5H2,1-3H3,(H,13,14)

InChI Key

VZVMUFSSYXCGST-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=NC=C(C(=C1)NC)OC2CC2

Origin of Product

United States

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